molecular formula C13H18N2O3S B5747644 N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide

N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide

Cat. No. B5747644
M. Wt: 282.36 g/mol
InChI Key: WGCBJMMGDXVFAG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide, also known as DPT, is a synthetic compound that belongs to the class of thioamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide involves the inhibition of the dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and norepinephrine, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to increase the release of dopamine and norepinephrine in the brain, leading to enhanced neurotransmission and activation of downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide is its selectivity for dopamine and norepinephrine transporters, which allows for the selective modulation of these neurotransmitter systems in the brain. However, N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide also has some limitations, such as its relatively short duration of action and potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in scientific research. One area of interest is the development of more selective and potent N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide analogs that can be used to study the function of specific neurotransmitter systems in the brain. Another area of interest is the investigation of the potential therapeutic applications of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and ADHD. Finally, the development of new methods for the synthesis and purification of N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide could lead to improved yields and purity, making it a more valuable tool for scientific research.

Synthesis Methods

N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide can be synthesized by reacting 2,4-dimethoxybenzaldehyde with morpholine and carbon disulfide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydrogen peroxide to yield N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide. The purity of the final product can be improved by recrystallization.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide has been widely used in scientific research as a tool to study the function of various neurotransmitter systems in the brain. It has been shown to selectively inhibit the reuptake of dopamine and norepinephrine, two important neurotransmitters involved in mood regulation and attention. This property makes N-(2,4-dimethoxyphenyl)-4-morpholinecarbothioamide a valuable tool to study the role of these neurotransmitters in various physiological and pathological conditions, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)morpholine-4-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-16-10-3-4-11(12(9-10)17-2)14-13(19)15-5-7-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCBJMMGDXVFAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=S)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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